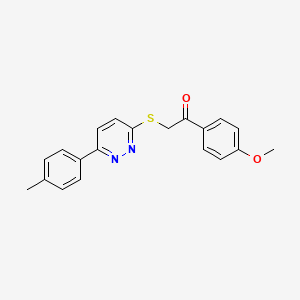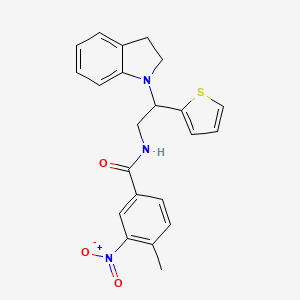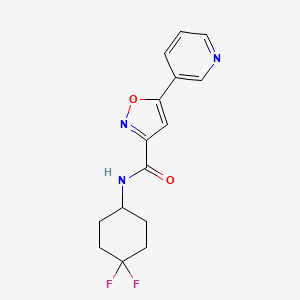
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and treating neuroinflammation. This compound belongs to the family of isoxazole carboxamides and is known to have high affinity and selectivity for the translocator protein 18 kDa (TSPO), which is expressed on the outer mitochondrial membrane of activated microglia and astrocytes.
Scientific Research Applications
Antifungal Activity
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide and related compounds have shown promising antifungal activity. In a study investigating the antifungal properties of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids against various phytopathogens, it was noted that the presence of specific functional groups, such as carboxamide and carboxylic groups, in positions 3 and 4 of the pyrazole/isoxazolecarboxamide series is crucial for biological activity. These compounds exhibited significant growth inhibition against fungi like Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea, with P. ultimum being particularly sensitive. This highlights the potential of this compound derivatives as effective antifungal agents (Vicentini et al., 2007).
Drug Metabolism and Bioavailability
The compound and its derivatives have been studied for their potential as prodrugs, which can enhance the bioavailability and efficacy of other therapeutic agents. One such derivative, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, was synthesized and shown to be absorbed intact after oral administration in rats. This compound metabolizes to yield plasma concentrations of an anti-inflammatory agent, indicating its potential as a prodrug to enhance the delivery and efficacy of anti-inflammatory medications (Patterson et al., 1992).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazole derivatives, including those similar to this compound, have been researched for their potential as immunosuppressive agents. These compounds, such as leflunomide and its active metabolite, have shown strong inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, thereby affecting the proliferation of immune cells. This inhibition may provide insights into the therapeutic potential of this compound derivatives in immunosuppression and the treatment of autoimmune diseases (Knecht & Löffler, 1998).
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c16-15(17)5-3-11(4-6-15)19-14(21)12-8-13(22-20-12)10-2-1-7-18-9-10/h1-2,7-9,11H,3-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYIOWPEPQJTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)


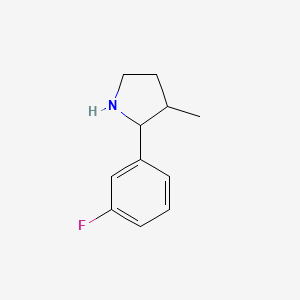



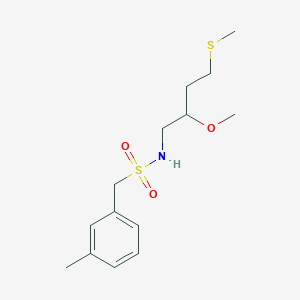
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2643061.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2643063.png)

